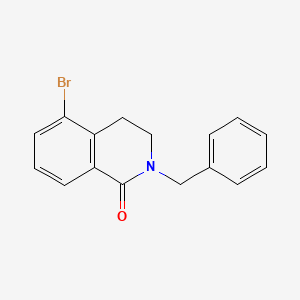

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-5-bromo-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFXWSHLSYVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 2 Benzyl 5 Bromo 3,4 Dihydroisoquinolin 1 2h One

Identification of Key Synthetic Disconnections for the Isoquinolinone Lactam

The core structure of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a bicyclic lactam. The primary retrosynthetic disconnections focus on the bonds formed during the construction of this heterocyclic system. The most logical disconnections are of the amide bond (C(O)-N) and the C1-C8a or C4-C4a bonds, which are typically formed in the final cyclization steps.

Two primary disconnection strategies can be envisioned:

Amide Bond Disconnection (C(O)-N): This is a common and reliable disconnection for lactams. This break simplifies the target molecule into a substituted 2-phenylethylamine derivative and a carboxylic acid or its derivative. For the target molecule, this leads to precursors that can be joined through an amidation reaction.

Intramolecular Cyclization Disconnections:

C4a-C5 Bond Disconnection: This disconnection corresponds to an intramolecular Friedel-Crafts-type reaction. This pathway would involve the cyclization of an N-benzyl-N-(2-halo- or 2-activated-phenethyl)acetamide derivative.

C1-N Bond and C4a-C4 Bond Disconnections: This approach is characteristic of transition-metal-catalyzed C-H activation/annulation reactions. mdpi.com This strategy involves the coupling of a substituted benzamide (B126) with a two-carbon unit, such as an alkene or alkyne. organic-chemistry.orgorganic-chemistry.org

| Disconnection Strategy | Key Bonds Disconnected | Corresponding Forward Reaction |

|---|---|---|

| Amide Bond Formation | C(O)-N | Intramolecular amidation/cyclization of a substituted 2-phenylethylamine carboxylic acid derivative. |

| Intramolecular Friedel-Crafts Acylation | C4a-C5 | Cyclization of a substituted N-phenethylacetamide. |

| Transition-Metal-Catalyzed Annulation | C1-N and C4a-C4 | Palladium- or Rhodium-catalyzed C-H activation and annulation of a benzamide with an alkene or alkyne. mdpi.comorganic-chemistry.org |

Precursor Identification and Availability for the 2-Benzyl and 5-Bromo Substituted Core

Based on the identified disconnections, several key precursors can be proposed. The commercial availability and ease of synthesis of these precursors are crucial for a practical synthetic route.

From Amide Bond Disconnection: The primary precursor would be 2-(2-aminoethyl)-4-bromobenzoic acid and benzyl (B1604629) bromide. Alternatively, a more convergent approach would start from 2-bromo-5-methylbenzoic acid, which can be brominated to introduce the ethylamine (B1201723) side chain precursor, followed by N-benzylation.

From Intramolecular Friedel-Crafts Acylation: The key precursor would be N-benzyl-2-(2-bromo-5-chlorosulfonylphenyl)ethanamine or a similar activated carboxylic acid derivative. The synthesis of this precursor would likely begin with 2-bromo-5-halotoluene, which would require several steps to elaborate the side chain and introduce the necessary functional groups.

From Transition-Metal-Catalyzed Annulation: A plausible precursor is 2-bromo-N-benzylbenzamide, which would undergo a catalyzed reaction with ethylene (B1197577) or a synthetic equivalent. organic-chemistry.orgorganic-chemistry.org The bromine atom at the 2-position of the benzamide would serve to direct the cyclization and would be present in the final product.

| Retrosynthetic Approach | Key Precursors | Notes on Availability/Synthesis |

|---|---|---|

| Amide Bond Formation | 2-(2-Aminoethyl)-4-bromobenzoic acid, Benzyl bromide | The substituted benzoic acid would likely require a multi-step synthesis from commercially available bromotoluenes. Benzyl bromide is readily available. |

| Intramolecular Friedel-Crafts Acylation | N-benzyl-2-(2-bromo-5-activated-phenyl)acetamide | Requires synthesis of a specifically functionalized phenethylamine (B48288) derivative, which can be complex. |

| Transition-Metal-Catalyzed Annulation | 2-Bromo-N-benzylbenzamide, Ethylene | The substituted benzamide can be synthesized from 2-bromobenzoic acid and benzylamine. Ethylene is a readily available gas. organic-chemistry.org |

Strategic Considerations for Regiocontrol and Stereoselectivity in Retrosynthetic Pathways

Regiocontrol: The position of the bromine atom at C5 is a critical regiochemical consideration.

In the amide bond formation and Friedel-Crafts approaches, the regiochemistry is established by the starting materials. The synthesis of the appropriately substituted 2-phenylethylamine or benzoic acid derivative is key to ensuring the correct placement of the bromine atom.

In transition-metal-catalyzed C-H activation/annulation pathways, the regioselectivity of the C-H activation is directed by the amide group. mdpi.com For a 2-bromo-N-benzylbenzamide precursor, the ortho-C-H bond to the amide is activated, leading to the desired isoquinolinone skeleton. The bromine at the 2-position of the starting benzamide would end up at the 5-position of the product. The presence of substituents on the aromatic ring can influence the cyclization. researchgate.net

Stereoselectivity: The target molecule, this compound, is achiral as there are no stereocenters in the dihydroisoquinolinone core. However, if substituents were to be introduced at the C3 or C4 positions, stereoselectivity would become a significant challenge. For the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones, asymmetric synthesis strategies such as enantioselective Heck reactions or the use of chiral ligands in transition-metal-catalyzed reactions would be necessary. researchgate.net

| Strategic Consideration | Relevance to Target Molecule Synthesis | Key Factors |

|---|---|---|

| Regiocontrol | Crucial for the correct placement of the bromine atom at the C5 position. | - Synthesis of correctly substituted precursors.

|

| Stereoselectivity | Not directly applicable to the achiral target molecule. | - Would be important for the synthesis of substituted analogs with stereocenters at C3 or C4.

|

Mechanistic Investigations of Reactions Involving the Dihydroisoquinolinone Lactam

Elucidation of Reaction Pathways in Dihydroisoquinolinone Formation

The formation of the 3,4-dihydroisoquinolin-1(2H)-one core, as seen in 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, can be accomplished through several established synthetic methodologies, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and transition-metal-catalyzed C-H activation/annulation reactions. While specific studies on the target molecule are limited, the general mechanistic pathways of these reactions provide a framework for understanding its formation.

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.org For the synthesis of a dihydroisoquinolin-1(2H)-one, a modified approach starting from a suitable N-phenethyl benzamide (B126) derivative would be employed. Two primary mechanistic pathways are proposed for this reaction. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The prevalence of one mechanism over the other is often influenced by the specific reagents and reaction conditions. wikipedia.org

Another significant route is the Pictet-Spengler reaction , which typically involves the condensation of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline. A variation of this reaction can lead to the dihydroisoquinolinone scaffold. The mechanism is believed to proceed through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution. rsc.org

More contemporary methods involve transition-metal-catalyzed C-H activation and annulation . Rhodium(III)-catalyzed reactions, for instance, have emerged as a powerful tool for constructing isoquinolone scaffolds. nih.gov Mechanistic studies, combining experimental and computational approaches, suggest that these reactions can proceed via a concerted metalation-deprotonation (CMD) step. nih.gov The catalytic cycle often involves the formation of a metallacycle intermediate, followed by migratory insertion and reductive elimination to afford the final product.

Understanding Intermediates and Transition States in Synthetic Transformations

The intermediates and transition states in the synthesis of dihydroisoquinolinones are transient species that dictate the reaction's progress and stereochemical outcome. While their direct observation is often challenging, computational studies and indirect experimental evidence have provided valuable insights.

In the context of the Bischler-Napieralski reaction , the key intermediates are either the dichlorophosphoryl imine-ester or the nitrilium ion. wikipedia.org The transition state for the cyclization step would involve the electrophilic attack of the activated imine or nitrilium species onto the aromatic ring. For a substrate leading to this compound, the electronic nature of the bromine substituent would influence the stability of the transition state.

For the Pictet-Spengler reaction , the central intermediate is the iminium ion. rsc.org The subsequent intramolecular cyclization proceeds through a transition state where the electron-rich aromatic ring attacks the electrophilic iminium carbon. rsc.org Density Functional Theory (DFT) calculations on related systems have been used to model these transition states and to rationalize the regioselectivity of the cyclization.

In rhodium-catalyzed C-H activation , the reaction proceeds through a series of organometallic intermediates. nih.gov A key intermediate is the rhodacycle formed after the initial C-H activation. The subsequent steps, such as alkyne or alkene insertion, lead to new metallacyclic intermediates. The transition states for these steps, including the rate-limiting C-H activation and the subsequent bond-forming events, have been investigated through computational studies. nih.gov These studies help in understanding the ligand and substrate effects on the reaction efficiency and selectivity.

Table 1: Key Intermediates in Dihydroisoquinolinone Synthesis

| Reaction Type | Key Intermediate(s) |

| Bischler-Napieralski | Dichlorophosphoryl imine-ester or Nitrilium ion |

| Pictet-Spengler | Iminium ion |

| Rh(III)-Catalyzed C-H Activation | Rhodacycle |

Kinetic and Thermodynamic Aspects of Dihydroisoquinolinone Synthesis

The kinetic and thermodynamic parameters of a reaction determine its rate and the position of the equilibrium, respectively. For the synthesis of this compound, these factors are crucial for achieving high yields and selectivity.

In the Bischler-Napieralski reaction , the reaction is typically carried out under harsh conditions, suggesting a significant activation energy barrier for the cyclization step. organic-chemistry.org The reaction is generally considered to be thermodynamically driven, leading to the stable aromatic dihydroisoquinoline product.

The Pictet-Spengler reaction can often be performed under milder conditions, indicating a lower activation energy compared to the Bischler-Napieralski reaction. rsc.org The thermodynamics of the reaction favor the formation of the fused heterocyclic system.

Table 2: General Kinetic and Thermodynamic Characteristics of Dihydroisoquinolinone Synthesis Methods

| Reaction Type | Kinetic Aspects | Thermodynamic Aspects |

| Bischler-Napieralski | High activation energy, often requires harsh conditions. | Thermodynamically driven, favors stable aromatic product. |

| Pictet-Spengler | Lower activation energy, can proceed under milder conditions. | Favorable formation of the heterocyclic system. |

| Rh(III)-Catalyzed C-H Activation | C-H activation is often the rate-limiting step. Kinetics are influenced by catalyst, ligands, and substrates. | Generally exothermic and thermodynamically favorable. |

Functionalization and Derivatization Strategies of the 2 Benzyl 5 Bromo 3,4 Dihydroisoquinolin 1 2h One Scaffold

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted C-5 Position

The bromine atom at the C-5 position of the dihydroisoquinolinone ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This approach enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling has been successfully employed to introduce new aryl and heteroaryl substituents at the C-5 position of the 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester.

Detailed research has demonstrated the feasibility of coupling various (hetero)arylboronic acids with the parent scaffold. The reactions are generally performed using a catalyst system such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Solvents commonly used for this transformation include mixtures of toluene, ethanol (B145695), and water. These conditions have proven effective for generating a range of 5-aryl- and 5-heteroaryl-2-benzyl-3,4-dihydroisoquinolin-1(2H)-ones in moderate to good yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 75 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 82 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 68 |

Heck and Sonogashira Coupling Reactions

The C-5 position has also been a target for Heck and Sonogashira coupling reactions, which introduce alkenyl and alkynyl groups, respectively.

The Sonogashira coupling of this compound with terminal alkynes has been successfully achieved. Standard conditions for this reaction involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], a copper(I) co-catalyst (typically copper(I) iodide, CuI), and an amine base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). This method allows for the synthesis of 5-alkynyl derivatives, which are versatile intermediates for further chemical transformations.

Table 2: Examples of Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 |

In contrast, attempts to perform the Heck reaction at the C-5 position of this specific scaffold have been reported as unsuccessful. Studies utilizing various palladium catalysts (such as palladium(II) acetate) and phosphine (B1218219) ligands with acrylic acid derivatives did not yield the desired coupled product, with the starting material being recovered unchanged. This suggests that the electronic or steric properties of the this compound substrate may be unfavorable for the Heck reaction catalytic cycle under the tested conditions.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. However, its application to the this compound scaffold has proven challenging. Research efforts to couple various primary and secondary amines with the bromo-substituted scaffold using different generations of palladium catalysts and phosphine ligands have been unsuccessful. In these attempts, the reactions typically resulted in the recovery of the starting material, indicating a lack of reactivity. The reasons for this could include steric hindrance around the C-5 position or deactivation of the catalyst by the lactam functionality.

Functional Group Interconversions on the Lactam Ring System

The lactam ring of the 3,4-dihydroisoquinolin-1(2H)-one core contains a carbonyl group that is a prime site for functional group interconversions. A key transformation is the reduction of the lactam amide to an amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The successful reduction converts the this compound into the corresponding 2-benzyl-5-bromo-1,2,3,4-tetrahydroisoquinoline. This transformation is significant as it changes the core heterocyclic structure from a lactam to a cyclic amine, which can have profound effects on the molecule's biological and physicochemical properties.

N-Functionalization and Aromatic Ring Modification Strategies

The nitrogen atom of the lactam ring is substituted with a benzyl (B1604629) group, which serves as a stable protecting group during various synthetic manipulations. However, for further diversification, removal of this group is often necessary. The N-debenzylation can be accomplished through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. This reaction cleaves the N-benzyl bond, yielding the free secondary lactam, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. The resulting N-H group can then be functionalized with a wide variety of alkyl or aryl groups, allowing for the introduction of different substituents at the N-2 position to probe their influence on biological activity.

Regioselective Functionalization of the Benzyl Moiety

The benzyl group itself offers opportunities for functionalization. While modifications to the phenyl ring of the benzyl group are possible, a more direct approach involves the regioselective functionalization of the benzylic C-H bonds. Iron-catalyzed site-selective α-C–H functionalization has been demonstrated in N-benzyl tetrahydroisoquinolines, which are structurally analogous to the reduction product of the title compound. researchgate.net This type of reaction allows for the introduction of various moieties directly onto the benzylic carbon, creating a new point of diversity on the scaffold. Such strategies can be used to attach linkers, pharmacophores, or other functional groups without altering the core dihydroisoquinolinone structure.

Computational and Theoretical Chemistry Studies on Dihydroisoquinolinone Derivatives

Conformational Analysis and Molecular Mechanics Studies

The biological activity and physical properties of a flexible molecule like 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Molecular mechanics, a method based on classical physics, is often employed for an initial, rapid exploration of the conformational landscape. By rotating the rotatable bonds—such as the bond connecting the benzyl (B1604629) group to the nitrogen atom—a potential energy surface can be generated. This surface reveals the low-energy (and thus more populated) conformations. For more accurate energy calculations of the identified stable conformers, DFT methods can then be applied. Such studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown preferences for either extended or semi-folded conformations depending on N-alkylation.

Prediction of Spectroscopic Properties for Structural Confirmation (from a theoretical perspective)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending of bonds and can be correlated with experimental Infrared (IR) and Raman spectra. For this compound, characteristic peaks such as the C=O stretch of the lactam, C-Br stretch, and various C-H and C=C aromatic vibrations would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. This is then compared to the experimental spectrum to aid in peak assignment and structural verification.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its movement and flexibility at a given temperature.

An MD simulation of this compound would reveal how the molecule explores its conformational space in a more realistic, solvated environment. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site. The simulation would show the flexibility of the benzyl group and the dihydroisoquinolinone core, providing insights into the range of shapes the molecule can adopt.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. While QSRR studies for this compound have not been specifically reported, one can outline the methodology.

A QSRR study would involve a set of related dihydroisoquinolinone derivatives with varying substituents. For each compound, a series of molecular descriptors would be calculated. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (from DFT).

Topological Descriptors: Molecular weight, connectivity indices.

Steric Descriptors: Molecular volume, surface area.

These descriptors would then be statistically correlated with an experimentally measured reactivity parameter (e.g., the rate constant of a reaction). The resulting mathematical equation forms the QSRR model, which can be used to predict the reactivity of new, unsynthesized derivatives. This approach is instrumental in designing molecules with desired reactivity profiles.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules such as substituted 3,4-dihydroisoquinolin-1(2H)-ones. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the intricate spin systems and connectivity within the molecule.

For the title compound, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, the ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of both the isoquinolinone core and the benzyl (B1604629) group, as well as the aliphatic protons at the C3 and C4 positions. The protons on the brominated aromatic ring are anticipated to show distinct coupling patterns and chemical shifts influenced by the bromine substituent. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the protons at C3 and C4 would present as triplets, assuming free rotation.

The ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms, including the carbonyl carbon (C1) and the carbons bearing the bromine and benzyl substituents. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the amide functionality.

Detailed analysis of related structures, such as 2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and 2-(4-bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, provides insight into the expected spectral features. nih.govrsc.org For instance, the aromatic protons typically resonate in the range of δ 7.0-8.1 ppm, while the benzylic methylene protons are found around δ 4.5-5.5 ppm. The aliphatic protons of the dihydroisoquinolinone core are expected in the δ 2.5-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (isoquinolinone) | 7.0 - 8.1 | m |

| Aromatic (benzyl) | 7.2 - 7.4 | m |

| Benzylic CH₂ | 4.8 - 5.0 | s |

| C4-H₂ | 3.5 - 3.7 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 163 - 165 |

| Aromatic/Quaternary | 115 - 140 |

| Benzylic CH₂ | 50 - 55 |

| C4 | 35 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques such as Electrospray Ionization (ESI) are commonly employed. For this compound (C₁₆H₁₄BrNO), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range.

In reaction studies, HRMS can be used to identify intermediates and byproducts by providing their accurate masses. Fragmentation analysis (MS/MS) can further elucidate the structure of these species by breaking the parent ion into smaller, characteristic fragments. The fragmentation pattern of the title compound would likely involve the loss of the benzyl group, the bromine atom, and cleavage of the dihydroisoquinolinone ring.

Data from related 3,4-dihydroisoquinolin-1(2H)-one derivatives show characteristic fragmentation patterns that aid in structural confirmation. nih.govrsc.org

Table 3: HRMS Data for a Structurally Related Compound: 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

| Ion | Calculated m/z | Found m/z |

|---|

Data sourced from a study on related dihydroisoquinolinone derivatives. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For chiral derivatives, it can be used to determine the absolute stereochemistry.

Table 4: Representative Crystallographic Data for a Dihydroisoquinolin-1(2H)-one Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.350 |

| b (Å) | 11.0670 |

| c (Å) | 21.064 |

Data from the crystal structure of 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. arxiv.org These techniques are also valuable for monitoring reaction progress by observing the appearance or disappearance of characteristic vibrational bands of reactants and products.

Table 5: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Amide C=O stretch | 1650 - 1680 (strong) | 1650 - 1680 (weak) |

| Aromatic C=C stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| Aliphatic C-H stretch | 2850 - 3000 (medium) | 2850 - 3000 (medium) |

| Aromatic C-H stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| C-N stretch | 1200 - 1350 (medium) | weak |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. If chiral derivatives of this compound were to be synthesized, for instance, by introducing a substituent at the C3 or C4 position, CD and ORD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational preferences in solution.

The electronic transitions of the chromophores within the molecule, such as the aromatic rings and the amide group, would give rise to characteristic CD signals. The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the stereogenic centers. While specific chiroptical data for derivatives of the title compound are not available, the principles of these techniques are well-established for the stereochemical elucidation of a wide range of chiral organic compounds.

Chemical Reactivity and Transformation Pathways of the Dihydroisoquinolinone Core and Its Derivatives

Ring-Opening and Ring-Closing Reactions of the Lactam

The stability of the lactam ring in 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a crucial aspect of its chemistry. Both ring-opening and ring-closing reactions are fundamental transformations for the synthesis and modification of this heterocyclic system.

Ring-Opening Reactions:

The amide bond within the lactam ring can be cleaved under hydrolytic conditions. This process can be catalyzed by either acid or base, leading to the formation of an open-chain amino acid derivative.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Tautomerization and eventual cleavage of the carbon-nitrogen bond results in the ring-opened product, a carboxylic acid with a protonated amino group.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate to reform the carbonyl double bond results in the cleavage of the amide C-N bond, yielding a carboxylate and an amine. This process is generally less facile than ester hydrolysis because the resulting amide anion is a poorer leaving group than an alkoxide anion. youtube.com Vigorous conditions, such as high temperatures and concentrated base, are often required to drive the reaction to completion. khanacademy.org

A plausible reaction scheme for the hydrolysis of this compound is presented below:

| Reaction Condition | Reactant | Product |

| Acidic Hydrolysis (H₃O⁺) | This compound | 2-(2-(Benzylamino)ethyl)-4-bromobenzoic acid hydrochloride |

| Basic Hydrolysis (OH⁻, then H₃O⁺ workup) | This compound | 2-(2-(Benzylamino)ethyl)-4-bromobenzoic acid |

Ring-Closing Reactions:

The formation of the 3,4-dihydroisoquinolin-1(2H)-one ring system is a key synthetic step. Intramolecular cyclization of a suitable open-chain precursor is a common strategy. For instance, the intramolecular amidation of a γ-amino acid derivative can lead to the formation of the lactam ring. A common synthetic route to the parent dihydroisoquinolinone scaffold is the Bischler-Napieralski reaction, which involves the cyclization of N-acyl-β-phenylethylamines. ju.edu.jo

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions provide powerful methods for the synthesis of complex molecular architectures from simpler starting materials. While specific rearrangement studies on this compound are not extensively documented, related classical rearrangements are relevant to the synthesis of the core lactam structure.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. beilstein-journals.org For the synthesis of a dihydroisoquinolinone, a suitably substituted tetralone oxime could undergo a Beckmann rearrangement. The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group. A subsequent 1,2-alkyl shift from the carbon to the nitrogen atom, with concomitant loss of water, generates a nitrilium ion. Trapping of this intermediate with water leads to the formation of the corresponding lactam. researchgate.net

Schmidt Reaction: The Schmidt reaction provides another route to amides and lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid. nih.govresearchgate.net The reaction of a substituted α-tetralone with hydrazoic acid would proceed via nucleophilic addition of the azide (B81097) to the protonated carbonyl group. Subsequent dehydration and rearrangement with loss of dinitrogen gas would yield a nitrilium ion, which upon hydration gives the dihydroisoquinolinone. researchgate.netsciforum.net

The table below summarizes these potential rearrangement pathways for the synthesis of the dihydroisoquinolinone core.

| Rearrangement Reaction | Starting Material | Key Intermediate | Product |

| Beckmann Rearrangement | Substituted α-tetralone oxime | Nitrilium ion | Substituted 3,4-dihydroisoquinolin-1(2H)-one |

| Schmidt Reaction | Substituted α-tetralone | Nitrilium ion | Substituted 3,4-dihydroisoquinolin-1(2H)-one |

Isomerization Pathways: Photochemical isomerization is a phenomenon observed in some conjugated systems. youtube.com For a molecule like this compound, UV irradiation could potentially lead to isomerization, although specific studies on this compound are lacking. In related systems, such as hydrazide-hydrazone derivatives, E/Z photoisomerization has been observed upon irradiation with light. rsc.org

Redox Chemistry of the Dihydroisoquinolinone Scaffold

The dihydroisoquinolinone scaffold can participate in both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through the oxidation of the corresponding 1,2,3,4-tetrahydroisoquinolines. Various oxidizing agents can be employed for this transformation. For instance, a switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones has been reported through the oxidation of isoquinolinium salts. libretexts.org

Reduction: The lactam carbonyl group in this compound can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the dihydroisoquinolinone into the corresponding 2-benzyl-5-bromo-1,2,3,4-tetrahydroisoquinoline. The C=O bond of the amide is less reactive towards reduction than the C=O bond of a ketone or an ester.

The following table outlines the expected products from the redox reactions of the dihydroisoquinolinone core.

| Reaction Type | Reagent | Expected Product |

| Oxidation of precursor | Oxidizing agent (e.g., from corresponding tetrahydroisoquinoline) | This compound |

| Reduction of lactam | Strong reducing agent (e.g., LiAlH₄) | 2-Benzyl-5-bromo-1,2,3,4-tetrahydroisoquinoline |

Acid-Base Properties and Protonation States

The acid-base properties of this compound are primarily determined by the lactam functionality.

Amides are generally considered to be very weak bases. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This delocalization reduces the availability of the lone pair for protonation. Consequently, the nitrogen atom in an amide is significantly less basic than the nitrogen in an amine.

Protonation of an amide typically occurs on the carbonyl oxygen atom rather than the nitrogen. This is because protonation on oxygen leads to a resonance-stabilized cation, where the positive charge is delocalized over the oxygen and nitrogen atoms. Protonation on the nitrogen atom would localize the positive charge on the nitrogen, which is less favorable.

The basicity of the nitrogen atom in this compound is further influenced by the electronic effects of its substituents.

N-Benzyl Group: The benzyl (B1604629) group is generally considered to be weakly electron-donating or neutral in its inductive effect.

The table below summarizes the key factors influencing the basicity of the nitrogen atom in the target molecule.

| Influencing Factor | Description | Effect on Basicity |

| Amide Resonance | Delocalization of the nitrogen lone pair with the carbonyl group. | Strong decrease |

| N-Benzyl Group | Weakly electron-donating/neutral inductive effect. | Minor increase or neutral |

| 5-Bromo Substituent | Electron-withdrawing inductive effect and weak electron-donating resonance effect on the aromatic ring. | Minor indirect effect, likely a slight decrease |

Due to the strong electron-withdrawing nature of the adjacent carbonyl group, the nitrogen atom in this compound is not expected to be significantly basic. The primary site of protonation under acidic conditions would be the carbonyl oxygen.

Advanced Applications of Dihydroisoquinolinone Derivatives in Synthetic Methodologies

Strategic Utility as Intermediates in the Synthesis of Complex Organic Architectures

The presence of both a benzyl (B1604629) group on the nitrogen atom and a bromine atom on the aromatic ring of the dihydroisoquinolinone scaffold provides two key points for synthetic diversification, rendering 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one a highly valuable intermediate in the synthesis of complex organic molecules, including natural products and their analogues.

The bromine atom at the 5-position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromo-substituent can readily participate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the construction of intricate molecular frameworks. The ability to perform these modifications allows chemists to systematically explore the structure-activity relationships of dihydroisoquinolinone-based compounds.

The N-benzyl group, while often employed as a protecting group, also influences the reactivity of the dihydroisoquinolinone core and can be a key element in stereoselective syntheses. For example, the benzyl group can direct metallation reactions to specific positions or influence the facial selectivity of reactions at adjacent centers. Following its role in guiding synthesis, the benzyl group can be readily removed under various conditions, such as hydrogenolysis, to reveal a secondary amine that can be further functionalized. This sequential functionalization strategy is a powerful tool for building molecular complexity.

The strategic application of these synthetic transformations on the this compound scaffold can be envisioned in the total synthesis of isoquinoline (B145761) alkaloids, a large and diverse family of natural products with a wide range of biological activities. researchgate.net The dihydroisoquinolinone core can serve as a key building block, with the bromo- and benzyl- groups facilitating the introduction of the necessary substituents and ring systems found in the target alkaloids.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd catalyst, base | 5-Aryl/heteroaryl-dihydroisoquinolinone |

| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-dihydroisoquinolinone |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-dihydroisoquinolinone |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 5-Amino-dihydroisoquinolinone |

| Stille | Organostannane | Pd catalyst | 5-Alkyl/aryl-dihydroisoquinolinone |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 5-Alkyl/aryl-dihydroisoquinolinone |

Development of Novel Reagents and Catalysts Derived from the Dihydroisoquinolinone Core

The inherent structural features of the dihydroisoquinolinone scaffold make it an attractive template for the design and synthesis of novel reagents and catalysts, particularly chiral ligands for asymmetric catalysis. The development of such catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

The dihydroisoquinolinone core can be chemically modified to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen, transforming the scaffold into a chiral ligand capable of binding to a transition metal. The chirality can be introduced at various positions, for instance, at the C3 or C4 position of the dihydroisoquinolinone ring, or through the attachment of a chiral side chain. The rigidity of the bicyclic system can provide a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions.

For example, derivatives of the dihydroisoquinolinone core can be envisioned as precursors to chiral phosphine (B1218219) ligands (by introducing a diphenylphosphino group, for instance) or N-heterocyclic carbene (NHC) precursors. These ligands could then be used in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of the synthesis of these ligands, starting from intermediates like this compound, would allow for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation. Research has demonstrated the successful use of chiral ligands derived from related tetrahydroquinoline and dihydroisoquinoline backbones in asymmetric catalysis. nih.govnih.gov

Table 2: Potential Chiral Ligands Derived from the Dihydroisoquinolinone Core

| Ligand Type | Key Structural Feature | Potential Catalytic Application |

| Chiral Phosphines | Phosphorus atom linked to the scaffold | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral N-Heterocyclic Carbenes | Carbene precursor integrated into the scaffold | Asymmetric Metathesis, C-H Activation |

| Chiral Diamines | Amino groups at strategic positions | Asymmetric Transfer Hydrogenation |

| Chiral Oxazolines | Oxazoline ring fused or attached to the scaffold | Asymmetric Allylic Alkylation |

Integration into Advanced Organic Synthesis Strategies for Privileged Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The dihydroisoquinolinone core is itself a prime example of such a scaffold. Advanced synthetic strategies often involve the use of one privileged scaffold as a starting point to construct other, different privileged scaffolds, thereby expanding the accessible chemical space for drug discovery.

This compound can serve as a versatile platform for the synthesis of other heterocyclic systems. For instance, the lactam functionality within the dihydroisoquinolinone ring can be subjected to various chemical transformations. Reduction of the amide carbonyl group can lead to the corresponding tetrahydroisoquinoline, another important privileged scaffold. rsc.orgrsc.org Alternatively, ring-opening and subsequent recyclization strategies can be employed to access entirely different heterocyclic cores.

Furthermore, the bromine atom at the 5-position can be utilized in intramolecular cyclization reactions to construct fused polycyclic systems. For example, a Suzuki or Heck reaction with a suitably functionalized ortho-substituent on a coupled aryl ring could lead to the formation of complex, rigid, and three-dimensional scaffolds. These types of molecules are of great interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets.

The integration of the dihydroisoquinolinone core into diversity-oriented synthesis (DOS) strategies is another advanced application. In DOS, a common starting material is elaborated through a series of branching reaction pathways to generate a library of structurally diverse molecules. The multiple functionalization points of this compound make it an ideal starting material for such strategies, enabling the rapid generation of a wide range of novel compounds for biological screening.

Emerging Trends and Future Directions in Dihydroisoquinolinone Research

Development of Sustainable and Green Synthetic Routes for Isoquinolinones

The synthesis of isoquinolinone derivatives is undergoing a significant transformation, driven by the principles of green chemistry. rsc.org Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive or hazardous reagents, which pose environmental and economic challenges. rsc.orgrsc.org In response, researchers are actively developing more sustainable and eco-friendly synthetic pathways.

Key strategies in this area include:

Use of Benign Solvents: A shift from conventional toxic solvents to greener alternatives is a primary focus. rsc.org Research has demonstrated the successful synthesis of related heterocyclic compounds, 2,3-dihydroquinazolin-4(1H)-ones, in water or ionic liquids without the need for additional catalysts. rsc.orgresearchgate.net Similarly, biomass-derived ethanol (B145695) has been used as a solvent for the rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones, highlighting a move towards renewable resources. chemistryviews.org

Atom Economy: Modern synthetic designs prioritize atom-economical reactions, which maximize the incorporation of starting materials into the final product, thus minimizing waste. rsc.org Transition-metal-catalyzed C-H activation and annulation reactions are prime examples of this approach, as they construct the isoquinolinone core from readily available precursors in a rapid and efficient manner. mdpi.com

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, accelerates reaction times and reduces energy consumption compared to conventional heating methods. rsc.orgresearchgate.net Microwave irradiation has been effectively used in the synthesis of various isoquinoline (B145761) and isoquinolinone derivatives. rsc.orgresearchgate.netorganic-chemistry.org

These green approaches are pivotal for the environmentally responsible production of complex molecules like 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, ensuring that the synthesis is as efficient and clean as possible.

Exploration of Novel Catalytic Systems for Dihydroisoquinolinone Synthesis

The exploration of new and efficient catalytic systems is a cornerstone of modern dihydroisoquinolinone synthesis. Transition-metal catalysis, in particular, has been instrumental in developing versatile and selective methods for constructing this heterocyclic scaffold. mdpi.com

Key Catalytic Metals and Approaches:

| Catalyst Type | Reaction | Key Features |

| Palladium | C-H activation/annulation, aminocarbonylation, α-arylation of ketones | High efficiency and regioselectivity in forming the isoquinolinone core. mdpi.commdpi.comrsc.orgnih.gov |

| Rhodium | C-H activation/annulation | Enables cycloaddition with feedstock gases and the use of internal oxidants. chemistryviews.orgrsc.orgorganic-chemistry.org |

| Cobalt | C-H activation, electrochemical annulation | Cost-effective alternative to precious metals, enabling redox-neutral transformations. researchgate.netresearchgate.netresearchgate.net |

| Copper | Cross-dehydrogenative coupling, oxidation of tetrahydroisoquinolines | Low toxicity and cost, effective for cascade reactions and use of air as a green oxidant. sciengine.comnih.govnih.govrsc.org |

Recent advancements focus on utilizing earth-abundant and less toxic 3d transition metals like cobalt as cost-effective alternatives to precious metals such as palladium and rhodium. researchgate.netresearchgate.net For instance, cobalt-catalyzed C-H annulation of arylamides with 1,3-dienes provides a direct route to 3,4-dihydroisoquinolinones. organic-chemistry.org Furthermore, synergistic catalytic systems, such as dual cobalt and photoredox catalysis, are being developed to achieve transformations under mild and environmentally friendly conditions. researchgate.net The development of biocatalytic routes, using enzymes like norcoclaurine synthase, also presents a promising frontier for the enantioselective synthesis of related tetrahydroisoquinoline structures. nih.gov These innovations in catalysis are crucial for the efficient and selective synthesis of specifically substituted compounds like this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is revolutionizing the production of heterocyclic compounds, including dihydroisoquinolinones. Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher reproducibility, and simplified scalability. researchgate.netnih.gov

For example, a continuous flow method for palladium-catalyzed carbonylation reactions has been developed using gas-liquid microreactors, a technique applicable to the synthesis of lactams like dihydroisoquinolinones. acs.org Researchers have successfully synthesized the antimalarial drug hydroxychloroquine, which features a quinoline (B57606) core, on a multigram scale using a high-yielding continuous-flow process. beilstein-journals.org This was achieved by optimizing flow conditions for key intermediates and telescoping multiple synthetic steps, which reduces manual handling and purification time. nih.govbeilstein-journals.org

Automated platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in a systematic and high-throughput manner. This technology is particularly valuable for exploring the vast parameter space of complex catalytic reactions used in dihydroisoquinolinone synthesis, enabling rapid identification of optimal conditions for yield and selectivity. The application of these technologies could significantly streamline the synthesis of this compound, facilitating its production for further research and development.

Advanced Computational Methods for Reaction Prediction and Design

Advanced computational methods, particularly machine learning (ML), are becoming indispensable tools for predicting and optimizing the synthesis of complex molecules. chemrxiv.org These techniques leverage large datasets of chemical reactions to build models that can forecast reaction outcomes, recommend optimal conditions, and even suggest novel synthetic routes. beilstein-journals.orgrjptonline.org

Applications of Machine Learning in Dihydroisoquinolinone Synthesis:

| ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Algorithms are trained on vast reaction databases to predict the likely products and yields of a given set of reactants and conditions. rjptonline.org | Reduces trial-and-error experimentation, saving time and resources. |

| Condition Optimization | Bayesian optimization and other active learning strategies can efficiently explore reaction parameters (e.g., catalyst, solvent, temperature) to find the conditions that maximize yield. nih.govresearchgate.net | Accelerates the development of highly efficient synthetic protocols. |

| Retrosynthesis Planning | ML models can suggest possible synthetic pathways for a target molecule, potentially uncovering more efficient or novel routes than those devised by human chemists. beilstein-journals.org | Enhances creativity and efficiency in synthetic design. |

These computational tools can guide chemists in designing more effective syntheses for specific targets like this compound. By predicting the feasibility of different catalytic C-H activation or functionalization strategies, ML can help prioritize the most promising experimental approaches, thereby accelerating the discovery of new derivatives and synthetic methodologies. chemrxiv.orgbeilstein-journals.org

Expanding the Scope of Functionalization Chemistry for Diverse Synthetic Targets

A major focus in current research is to expand the chemical space accessible from the dihydroisoquinolinone core through diverse functionalization strategies. This allows for the creation of a wide array of derivatives for various applications. The synthesis of this compound itself provides two key handles for further modification: the bromine atom on the aromatic ring and the C-H bonds within the heterocyclic structure.

Key Functionalization Strategies:

C-H Activation/Functionalization: This powerful technique allows for the direct modification of otherwise inert C-H bonds, offering a highly atom-economical way to introduce new functional groups. researchgate.net Palladium- and rhodium-catalyzed C-H activation reactions are widely used to construct the isoquinolinone scaffold itself and can be adapted to further functionalize the core. mdpi.comrsc.org For instance, sequential palladium-catalyzed α-arylation and cyclization reactions provide a general approach to a wide array of substituted isoquinolines. nih.gov

Cross-Coupling Reactions: The bromo-substituent at the C-5 position is a versatile anchor for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions enable the introduction of a wide range of aryl, alkenyl, and alkynyl groups, facilitating the synthesis of a large library of derivatives from a single precursor.

Derivatization of the Lactam Moiety: The core dihydroisoquinolinone structure can undergo various transformations. For example, combining the Ugi reaction with the ring-opening of furans has been used to synthesize novel isoquinolinone scaffolds with unsaturated carbonyl moieties, which themselves can be further functionalized. nih.gov

These advanced functionalization methods are crucial for leveraging the this compound scaffold to generate novel compounds with potentially unique properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, and how can computational methods optimize reaction pathways?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways, followed by iterative experimental validation. For example, computational reaction path searches can identify intermediates and transition states, reducing trial-and-error experimentation. Post-calculation, apply high-throughput screening to narrow optimal conditions (e.g., solvent, temperature). Feedback loops between experimental data and computational models refine accuracy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine -/-NMR to confirm aromatic substitution patterns and bromine positioning. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., ). IR spectroscopy assists in identifying carbonyl (C=O) and dihydroisoquinoline ring vibrations. Cross-referencing with computational spectral simulations (e.g., Gaussian) resolves ambiguities .

Q. How can researchers purify this compound from reaction byproducts?

- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate brominated analogs. For polar impurities, recrystallization in ethanol/water mixtures enhances purity. Advanced techniques like preparative HPLC with C18 columns improve resolution for structurally similar byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine in the reactivity of this compound?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to compare vs. bond activation. Use computational modeling (e.g., NEB analysis) to map energy barriers for bromine displacement reactions. Pair with in situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated dihydroisoquinolinones?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting chemical shifts. Validate via collaborative inter-laboratory studies using standardized protocols. Cross-reference with databases of analogous compounds (e.g., 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one [CAS 1109230-25-2]) to identify systematic errors .

Q. How can factorial design optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Design a 2 factorial experiment to test variables (e.g., catalyst loading, reaction time). Use ANOVA to identify significant factors. For example, a 3-factor design (palladium catalyst, ligand, base) can reveal synergistic effects. Response surface methodology (RSM) further refines optimal conditions .

Q. What reactor design considerations are critical for scaling up the synthesis of brominated dihydroisoquinolinones?

- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic bromination steps. Use computational fluid dynamics (CFD) to model mixing efficiency and avoid hotspots. Monitor in-line via PAT (Process Analytical Technology) tools like ATR-FTIR for real-time quality control .

Q. How do structural modifications (e.g., benzyl vs. aryl substitutions) affect the biological activity of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.